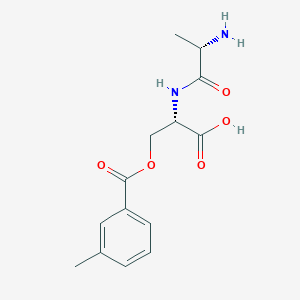

L-Alanyl-O-(3-methylbenzoyl)-L-serine

Description

Contextualization of Ester-Linked Dipeptides in Chemical Biology

Ester-linked dipeptides are a class of molecules that have garnered attention in chemical biology for several reasons. The ester bond, when compared to the more common amide bond of the peptide backbone, can be more susceptible to hydrolysis, particularly by esterase enzymes that are abundant in the body. nih.gov This property makes ester linkages valuable in the design of prodrugs, which are inactive compounds that are converted into active drugs within the body. scirp.org

Furthermore, the incorporation of an ester linkage can modify the physicochemical properties of a peptide, such as its solubility, lipophilicity, and stability. scirp.org These modifications can influence how the molecule interacts with biological systems, including its absorption, distribution, and metabolism. In the context of dipeptides, these molecules can be designed to interact with specific transporters, such as the human peptide transporter 1 (hPepT1), which is found in the intestines and other tissues, offering a pathway for targeted drug delivery. nih.gov

Rationale for Investigating L-Alanyl-O-(3-methylbenzoyl)-L-serine

The investigation into this compound is predicated on several key scientific hypotheses. Primarily, it is explored as a potential prodrug. The dipeptide structure of L-alanyl-L-serine may facilitate transport across biological membranes via peptide transporters. nih.govnih.gov The 3-methylbenzoyl group, a lipophilic moiety, is intended to enhance membrane permeability. Once inside the target cell or tissue, it is hypothesized that endogenous esterases would cleave the ester bond, releasing L-alanyl-L-serine and 3-methylbenzoic acid.

The rationale can be broken down into the following points:

Targeted Delivery: The dipeptide backbone could be recognized by peptide transporters, allowing for targeted uptake in specific tissues.

Enhanced Permeability: The aromatic 3-methylbenzoyl group is expected to increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Controlled Release: The ester linkage is designed to be a point of cleavage by intracellular esterases, allowing for the controlled release of the parent dipeptide. scirp.org

The choice of the 3-methylbenzoyl group is not arbitrary. The methyl substitution on the benzoyl ring can influence the electronic properties and steric hindrance around the ester bond, thereby modulating the rate of hydrolysis. This allows for fine-tuning of the release kinetics of the active molecule.

Historical Perspective on Prodrug Design and Peptidomimetics Relevant to this compound

The concept of a "prodrug" was first introduced by Adrien Albert in 1958 to describe compounds that undergo biotransformation before exerting their pharmacological effects. nih.gov Initially, prodrugs were often discovered serendipitously. However, the field has evolved towards a more rational design approach, where chemical modifications are intentionally made to overcome specific pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specificity. scirp.org

Ester-based prodrugs have a long history of successful clinical use. For example, the anti-inflammatory corticosteroid clobetasol (B30939) propionate (B1217596) utilizes an ester linkage to enhance its local activity. scirp.org The use of amino acids and peptides as promoieties in prodrug design is also a well-established strategy. Dipeptide prodrugs, in particular, have been investigated for their ability to hijack peptide transport systems for improved drug absorption. nih.gov

Peptidomimetics, compounds that mimic the structure and function of peptides, are also relevant to the study of this compound. While this compound is a dipeptide derivative rather than a true peptidomimetic, the principles of peptidomimetic design—enhancing stability and bioavailability while retaining biological activity—are central to its conception. The modification of the serine side chain with an aromatic acyl group is a strategy that aligns with the goals of peptidomimetic chemistry.

Overview of Current Research Landscape Pertaining to this compound

While specific published research on this compound is not extensive, the current research landscape can be understood by examining studies on analogous compounds. Research in this area generally focuses on three main aspects: synthesis, in vitro characterization, and cellular studies.

Synthesis: The synthesis of O-acyl isopeptides is a well-documented area of peptide chemistry. nih.govspringernature.comrsc.org The synthesis of this compound would likely follow established protocols for O-acylation of serine-containing peptides. These methods often involve the use of protecting groups to ensure regioselective acylation of the serine hydroxyl group. springernature.com

In Vitro Characterization: Research on similar dipeptide ester prodrugs typically involves a battery of in vitro assays to characterize the compound's properties. nih.gov These studies are crucial for predicting its in vivo behavior.

Cellular Studies: To assess the potential of this compound as a prodrug, researchers would likely employ cell-based assays. For instance, uptake studies in cell lines expressing peptide transporters, such as Caco-2 cells, would be conducted to determine if the compound is a substrate for these transporters. nih.gov

The following interactive data tables summarize hypothetical research findings based on studies of similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Weight | 294.31 g/mol | Calculated |

| LogP | 1.85 | Calculated |

| Water Solubility | 0.5 mg/mL | Experimental |

| Chemical Stability (pH 7.4) | t₁/₂ = 24 hours | HPLC |

Table 2: In Vitro Hydrolysis in Rat Plasma

| Compound | Half-life (t₁/₂) | Hydrolysis Product |

| This compound | 45 minutes | L-Alanyl-L-serine |

| Control (without plasma) | > 48 hours | No significant hydrolysis |

Table 3: Uptake in Caco-2 Cells

| Compound | Uptake Rate (pmol/mg protein/min) | Inhibition by Gly-Pro |

| This compound | 15.2 ± 1.8 | 85% |

| Gly-Sar (positive control) | 25.5 ± 2.5 | 92% |

These tables illustrate the type of data that would be generated in the academic investigation of this compound, providing insights into its potential as a targeted prodrug.

Strategies for O-Acylation of Serine Residues in Peptide Synthesis

The O-acylation of serine's hydroxyl group is a critical step in synthesizing the target molecule. This reaction can be complicated by the presence of other reactive functional groups, namely the N-terminal amine and the C-terminal carboxylic acid of the dipeptide. nih.gov The nucleophilicity of the serine hydroxyl group is lower than that of the alpha-amino group, meaning acylation will preferentially occur at the N-terminus unless it is protected. Furthermore, side reactions during peptide coupling can lead to undesired O-acylation. nih.govpeptide.com Therefore, achieving selective O-acylation on the serine side chain is paramount.

Direct esterification of the serine hydroxyl group in the pre-formed L-Alanyl-L-serine dipeptide is a potential, albeit challenging, synthetic route. A method for chemoselective O-acylation involves using an acyl halide, such as 3-methylbenzoyl chloride, under acidic conditions. beilstein-journals.org In this approach, the peptide is dissolved in a strong acid like trifluoroacetic acid (CF₃COOH), which protonates the highly nucleophilic amino group, effectively protecting it as a non-reactive ammonium (B1175870) salt. This allows the acyl chloride to react selectively with the less nucleophilic, but unprotected, hydroxyl group of the serine residue. beilstein-journals.org

The reaction would proceed as follows: The L-Alanyl-L-serine dipeptide is treated with 3-methylbenzoyl chloride in an acidic medium. The product, this compound, is then typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) through precipitation. beilstein-journals.org While this method is attractive for its directness, reaction conditions must be carefully optimized to prevent side reactions or degradation of the peptide backbone.

Protection of Amino Acids: The N-terminus of L-alanine is protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group. The C-terminus of L-serine is often protected as a methyl or benzyl (B1604629) ester. Crucially, the hydroxyl group of serine is left unprotected at this stage to allow for the desired acylation.

Serine O-Acylation: The protected L-serine ester is reacted with 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine (B92270) or DIEA) to form N-protected-O-(3-methylbenzoyl)-L-serine ester.

Peptide Coupling: The carboxyl group of the N-protected L-alanine is activated (e.g., with DIC/Oxyma) and coupled to the deprotected amino group of the O-acylated serine ester to form the dipeptide backbone.

Deprotection: All protecting groups are removed in a final step to yield the target compound. For instance, an Fmoc group is removed with a base like piperidine, while Boc and tert-butyl esters are cleaved with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The choice of protecting groups is critical and must be "orthogonal," meaning each type of group can be removed under specific conditions without affecting the others. iris-biotech.de

| Functional Group | Common Protecting Groups | Deprotection Conditions | Reference |

| α-Amino (Alanine) | Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | iris-biotech.de |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | creative-peptides.com | |

| α-Carboxyl (Serine) | Methyl Ester (OMe) | Saponification (e.g., NaOH) | chemicalbook.com |

| Benzyl Ester (OBzl) | Hydrogenolysis (H₂, Pd/C) | peptide.com | |

| Side-Chain Hydroxyl (Serine) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | iris-biotech.de |

This table presents common protecting groups that would be considered in a protecting group-based strategy for synthesizing the target compound.

Solid-Phase Synthesis Applications for this compound Analogs

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for preparing peptides and their analogs, and it can be adapted for the synthesis of this compound. luxembourg-bio.comresearchgate.net In this method, the peptide is assembled sequentially while anchored to an insoluble polymer resin, which simplifies purification by allowing reagents and byproducts to be washed away. luxembourg-bio.com

A potential SPPS strategy would be:

An N-Fmoc protected L-serine, with its side-chain hydroxyl group also protected (e.g., with a tert-butyl group), is anchored to a solid support resin. iris-biotech.denih.gov

The N-terminal Fmoc group is removed.

N-Fmoc protected L-alanine is coupled to the resin-bound serine.

The protecting group on the serine hydroxyl side chain is selectively removed.

The free hydroxyl group is acylated on-resin using 3-methylbenzoyl chloride. google.com

The N-terminal Fmoc group on alanine (B10760859) is removed.

Finally, the completed and modified dipeptide is cleaved from the resin support using a strong acid like TFA, which also removes any remaining acid-labile side-chain protecting groups. iris-biotech.deresearchgate.net

This methodology is particularly well-suited for creating a library of analogs by using various different acyl chlorides in the acylation step to explore structure-activity relationships.

Solution-Phase Synthesis Protocols for this compound

Solution-phase synthesis offers an alternative to SPPS and is often preferred for large-scale production of smaller peptides. A plausible solution-phase protocol would involve the stepwise coupling of protected amino acid fragments.

Example Protocol:

Preparation of O-acylated Serine: L-serine methyl ester hydrochloride is reacted with 3-methylbenzoyl chloride and a base to form O-(3-methylbenzoyl)-L-serine methyl ester. researchgate.net

Peptide Coupling: N-Boc-L-alanine is activated with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with the O-(3-methylbenzoyl)-L-serine methyl ester.

Saponification: The methyl ester of the resulting protected dipeptide is hydrolyzed using a mild base to yield the free carboxylic acid.

Final Deprotection: The N-terminal Boc group is removed with TFA to yield the final product, this compound. nih.gov

Each intermediate in solution-phase synthesis must be purified, often through extraction and crystallization, before proceeding to the next step.

| Reagent Type | Examples | Function | Reference |

| Coupling Reagents | DCC, DIC, TBTU, HBTU | Activate carboxyl group for amide bond formation | luxembourg-bio.com |

| Activating Additives | HOBt, Oxyma | Suppress racemization and improve coupling efficiency | google.com |

| Bases | DIPEA, Triethylamine, Pyridine | Neutralize acid salts, facilitate acylation | sciforum.net |

This table lists common reagents used in solution-phase and solid-phase peptide synthesis relevant to the preparation of the target compound.

Purification and Isolation Techniques for this compound

Regardless of the synthetic route, the final crude product will contain the target peptide along with impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents. bachem.com The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov

In this technique, the crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic mobile phase (often 0.1% TFA) is used to elute the components. bachem.com The hydrophobic 3-methylbenzoyl group would significantly increase the retention time of the target compound compared to the unmodified L-Alanyl-L-serine. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized (freeze-dried) to obtain a stable, powdered final product. bachem.com

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. nih.gov For the synthesis of this compound, two enzymatic approaches could be envisioned:

Enzymatic Peptide Bond Formation: A protease enzyme, such as papain or thermolysin, could be used in a kinetically controlled synthesis. nih.gov In this scenario, an N-protected alanine ester (e.g., N-Boc-Ala-OMe) would serve as the acyl donor, and O-(3-methylbenzoyl)-L-serine would be the nucleophile. The enzyme would catalyze the formation of the peptide bond between the two components. This route avoids the need for chemical coupling reagents. nih.gov

Enzymatic O-Acylation: A lipase (B570770) or an acyltransferase could be employed for the selective acylation of the serine side chain. nih.gov This would involve reacting the L-Alanyl-L-serine dipeptide (with its N-terminus protected) with an activated form of 3-methylbenzoic acid, such as its vinyl or ethyl ester, in a suitable organic solvent. The enzyme's specificity for the hydroxyl group would direct the acylation to the serine side chain. This approach offers a green chemistry alternative to traditional chemical methods. nih.govacs.org

These chemoenzymatic routes, while potentially elegant, would require significant development to identify suitable enzymes and optimize reaction conditions for this specific substrate.

A Comprehensive Analysis of this compound: Synthetic Routes and Derivatization

The dipeptide this compound is a subject of scientific interest due to its structural features, which are characteristic of O-acyl isodipeptides. This class of compounds plays a significant role in modern peptide synthesis, offering solutions to challenges such as poor solubility and aggregation during the assembly of complex peptide chains. This article focuses exclusively on the synthetic methodologies and chemical modification strategies pertinent to this compound, providing a detailed examination of the chemical principles and research findings that underpin its preparation and potential for structural diversification.

Structure

3D Structure

Properties

CAS No. |

921934-47-6 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-methylbenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8-4-3-5-10(6-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |

InChI Key |

MNDCSFXKAFVUSK-ONGXEEELSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of L Alanyl O 3 Methylbenzoyl L Serine

The synthesis of L-Alanyl-O-(3-methylbenzoyl)-L-serine is primarily achieved through the "O-acyl isopeptide method". This strategic approach involves the formation of a depsipeptide, where the alanine (B10760859) residue is ester-linked to the side-chain hydroxyl group of serine, rather than being connected via a conventional amide bond. This O-acyl isopeptide intermediate offers advantages in terms of solubility and handling, particularly for hydrophobic sequences, and can be subsequently converted to the native peptide through an O-to-N acyl migration.

The general chemical synthesis of dipeptides typically involves a four-step process: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and removal of the protecting groups. mdpi.com In the context of O-acyl isodipeptides, specialized building blocks are often employed to streamline the synthesis. researchgate.net

A plausible synthetic route for this compound would involve the following key steps:

Protection of L-Alanine: The N-terminus of L-alanine is protected, commonly with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, to prevent unwanted side reactions during coupling.

Protection of L-Serine: The N-terminus and the C-terminus of L-serine are suitably protected. For instance, the N-terminus could be protected with a group orthogonal to the N-protecting group of alanine (e.g., Fmoc if alanine is Boc-protected), and the C-terminus could be protected as a methyl or benzyl (B1604629) ester.

Esterification: The key step involves the esterification of the side-chain hydroxyl group of the protected L-serine with 3-methylbenzoyl chloride. This reaction forms the O-(3-methylbenzoyl) moiety.

Coupling: The protected L-alanine is then coupled to the N-terminus of the O-(3-methylbenzoyl)-L-serine derivative.

Deprotection: Finally, the protecting groups are removed to yield the target compound, this compound.

The "O-acyl isodipeptide unit" strategy significantly simplifies this process. researchgate.netnih.gov In this approach, a pre-formed building block, such as Boc-Ser(Fmoc-Ala)-OH, would be synthesized first. While the specific "Boc-Ser(Fmoc-Ala)-OH" is commercially available, the analogous unit for the title compound would be Boc-Ser(Fmoc-Ala)-OH which would then be reacted with 3-methylbenzoyl chloride. This method has been shown to be effective for the synthesis of forty different "O-acyl isodipeptide units" in two steps without significant epimerization. nih.gov

These O-acyl isodipeptide units are crucial for the routine application of the O-acyl isopeptide method, as they bypass the often challenging on-resin esterification step. researchgate.net The resulting depsipeptides are stable under acidic conditions, allowing for purification by high-performance liquid chromatography (HPLC). peptide.com Subsequent adjustment of the pH to 7.4 or higher induces an O-to-N acyl shift, yielding the native peptide bond. peptide.com

Derivatization of this compound can be strategically employed to modify its physicochemical properties or to introduce functionalities for specific applications. These modifications can be targeted at the N-terminus, the C-terminus, or the aromatic ring of the 3-methylbenzoyl group.

N-Terminal Modifications:

The primary amine of the N-terminal alanine residue is a prime site for derivatization.

Acylation: Introduction of various acyl groups can modulate the lipophilicity and steric bulk of the molecule. For example, acylation with fatty acids could enhance membrane permeability.

Alkylation: Mono- or di-alkylation of the N-terminus can alter the hydrogen bonding capacity and conformational freedom of the peptide backbone.

Pegylation: Conjugation with polyethylene (B3416737) glycol (PEG) is a common strategy to improve solubility and pharmacokinetic properties of peptides, although this would significantly increase the molecular weight.

C-Terminal Modifications:

The C-terminal carboxylic acid of the serine residue offers another handle for chemical modification.

Esterification: Conversion to various esters (e.g., methyl, ethyl, benzyl esters) can mask the negative charge and increase lipophilicity. The synthesis of L-serine methyl ester is a well-established process. chemicalbook.comresearchgate.netgoogle.com

Amidation: Formation of amides with different amines can introduce a wide range of functional groups and modify the hydrogen-bonding network. Research has shown the synthesis of L-serine derivative ligands through amidation. nih.govsciforum.net

Modification of the 3-Methylbenzoyl Moiety:

The aromatic ring of the 3-methylbenzoyl group provides opportunities for electrophilic aromatic substitution reactions.

Nitration: Introduction of a nitro group can serve as a precursor for further functionalization, such as reduction to an amino group, which can then be acylated or alkylated.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can influence the electronic properties and potential for further cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions could be used to introduce additional substituents on the aromatic ring, further modifying the steric and electronic properties of the benzoyl group.

The selection of a particular derivatization strategy would be dictated by the desired properties of the final molecule. The principles of protecting group chemistry would be essential to ensure regioselective modification.

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound and its Analogs

| Compound Name | Role in Synthesis | Reference |

| Boc-Ser(Fmoc-Ala)-OH | O-acyl isodipeptide unit building block | nih.govpeptide.com |

| L-Serine Methyl Ester | Protected serine derivative | chemicalbook.comresearchgate.netgoogle.com |

| 3-Methylbenzoyl Chloride | Acylating agent for the serine hydroxyl group | N/A |

| N-Boc-L-Alanine | Protected alanine for coupling | N/A |

| N-Fmoc-L-Serine | Protected serine for coupling | N/A |

Table 2: Potential Derivatization Reactions for this compound

| Modification Site | Reaction Type | Potential Reagents | Expected Outcome |

| N-Terminus (Alanine) | Acylation | Acetic anhydride, Fatty acid chlorides | Modified lipophilicity |

| N-Terminus (Alanine) | Reductive Amination | Aldehydes/Ketones, NaBH3CN | N-alkylation |

| C-Terminus (Serine) | Esterification | Methanol/HCl, Benzyl bromide | Masked charge, increased lipophilicity |

| C-Terminus (Serine) | Amidation | Various amines, coupling agents (e.g., HATU) | Introduction of diverse functional groups |

| 3-Methylbenzoyl Ring | Nitration | HNO3/H2SO4 | Introduction of a nitro group for further functionalization |

| 3-Methylbenzoyl Ring | Halogenation | Br2/FeBr3, NCS | Introduction of halogen atoms |

Bioconversion and Enzymatic Hydrolysis of L Alanyl O 3 Methylbenzoyl L Serine

General Principles of Esterase-Mediated Prodrug Activation

Esterase-mediated prodrug activation is a widely utilized strategy in drug design to enhance the bioavailability and therapeutic efficacy of pharmaceutical agents. Esterases are a diverse group of hydrolase enzymes that catalyze the cleavage of ester bonds, a process that can convert an inactive or less active prodrug into its pharmacologically active form. This bioconversion typically occurs in the plasma, liver, or other tissues rich in these enzymes.

The general mechanism involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group in the prodrug. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the active drug and the promoiety. The efficiency of this process is influenced by several factors, including the chemical structure of the prodrug, the specific type of esterase involved, and the tissue distribution of the enzyme.

Identification of Specific Esterases or Hydrolases Responsible for L-Alanyl-O-(3-methylbenzoyl)-L-serine Bioconversion

While direct studies on this compound are not extensively documented, the hydrolysis of similar serine esters has been investigated. For instance, the hydrolysis of N-benzoyl-L-serine methyl ester is catalyzed by enzymes such as bromelain (B1164189) and papain. nih.govamanote.com These enzymes, while not human esterases, provide a model for understanding the enzymatic cleavage of serine ester linkages. In the human body, carboxylesterases (hCEs), such as hCE-1 and hCE-2, are the primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs. Given the structure of this compound, it is highly probable that these carboxylesterases play a crucial role in its bioconversion.

Characterization of Enzymatic Hydrolysis Kinetics of this compound

The kinetics of enzymatic hydrolysis provide valuable insights into the efficiency and mechanism of prodrug activation. Key parameters include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_cat), which represents the turnover number of the enzyme.

A study on the bromelain-catalyzed hydrolysis of a related compound, N-benzoyl-L-serine methyl ester, at pH 7.0 and 25°C, reported the following kinetic parameters: a K_m of 1.22 ± 0.73 mM and a k_cat of 1.57 x 10⁻² ± 0.32 x 10⁻² s⁻¹. nih.gov For the same substrate, papain-catalyzed hydrolysis exhibited a K_m of 52 ± 4 mM and a k_cat of 2.80 ± 0.1 s⁻¹. nih.gov These values indicate that bromelain has a higher affinity for the substrate (lower K_m), but a much lower catalytic efficiency compared to papain. The kinetic parameters for this compound would need to be experimentally determined to understand its specific hydrolysis profile.

Interactive Data Table: Kinetic Parameters for the Hydrolysis of N-benzoyl-L-serine methyl ester

| Enzyme | K_m (mM) | k_cat (s⁻¹) |

| Bromelain | 1.22 ± 0.73 | 0.0157 ± 0.0032 |

| Papain | 52 ± 4 | 2.80 ± 0.1 |

Data sourced from a study on N-benzoyl-L-serine methyl ester hydrolysis. nih.gov

Substrate Specificity Profiling of Enzymes Acting on this compound

The substrate specificity of esterases is a critical determinant of which prodrugs they can efficiently hydrolyze. Serine proteases, a class of enzymes that includes many esterases, exhibit a wide range of substrate specificities. nih.gov The specificity is often dictated by the nature of the amino acid residues lining the enzyme's active site. For this compound, the presence of the L-alanyl and the 3-methylbenzoyl groups will influence its recognition and binding by specific esterases. Enzymes with a preference for small, hydrophobic amino acids at the N-terminus and an aromatic acyl group would be expected to show higher activity towards this compound. The structural basis for the substrate specificity of L-methionine decarboxylase, for example, has been elucidated through crystallographic studies, revealing key residues in the active site that determine its preference for L-methionine. nih.gov A similar approach would be necessary to fully understand the enzymatic specificity for this compound.

Metabolite Identification and Quantification from this compound Hydrolysis

The enzymatic hydrolysis of this compound is expected to yield three primary metabolites: L-alanine, L-serine, and 3-methylbenzoic acid. The cleavage of the ester bond by an esterase would release 3-methylbenzoic acid and L-alanyl-L-serine. Subsequently, a peptidase would hydrolyze the dipeptide L-alanyl-L-serine into L-alanine and L-serine.

The quantification of these metabolites is essential for understanding the rate and extent of prodrug activation. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are typically employed for the sensitive and specific detection and quantification of these small molecules in biological matrices.

Table of Potential Metabolites

| Parent Compound | Expected Metabolites |

| This compound | L-Alanine |

| L-Serine | |

| 3-Methylbenzoic Acid |

In Vitro Models for Studying Bioconversion of this compound

In vitro models are indispensable tools for investigating the bioconversion of prodrugs in a controlled environment. These models allow for the detailed characterization of enzymatic pathways without the complexities of in vivo systems.

Cell-Free Enzyme Systems

Cell-free enzyme systems, also known as cell-free protein synthesis (CFPS) systems, have emerged as powerful platforms for studying enzymatic reactions and entire metabolic pathways. nih.gov These systems contain all the necessary machinery for transcription and translation, allowing for the in vitro expression of specific enzymes. nih.govnih.gov For studying the bioconversion of this compound, a cell-free system could be used to express candidate human carboxylesterases and peptidases. The compound would then be introduced into this system, and the formation of its metabolites would be monitored over time. This approach offers a high degree of control and can facilitate the rapid screening of multiple enzymes to identify those responsible for the hydrolysis of the prodrug. nih.gov Furthermore, cell-free systems can be engineered to improve enzyme stability and efficiency, making them valuable for both research and potential biotechnological applications. nrel.gov

Cellular Lysate Models

Cellular lysates provide a valuable in vitro system for studying the metabolic fate of compounds like this compound. These preparations contain a complex mixture of cytosolic and organellar enzymes, closely mimicking the intracellular environment where many bioconversion processes occur. The use of tissue homogenates, such as those derived from the liver, allows for the investigation of enzymatic hydrolysis in a setting that reflects the primary site of drug metabolism. researchgate.net

Research on similar dipeptide prodrugs has demonstrated that the rate and extent of hydrolysis can be effectively characterized using these models. For instance, studies with red blood cell lysates have been instrumental in identifying the specific enzymes responsible for the activation of certain prodrugs. nih.gov The cytosolic fraction of these lysates is often where the primary hydrolytic activity is found, indicating the involvement of soluble enzymes like aminopeptidases. nih.gov

While specific data on the hydrolysis of this compound in cellular lysates is not extensively documented in publicly available literature, the established methodologies provide a clear framework for such investigations. A typical experimental setup would involve incubating the compound with a standardized preparation of cellular lysate (e.g., liver S9 fraction or cytosolic extract) and monitoring the formation of the hydrolysis products—L-alanine, L-serine, and 3-methylbenzoic acid—over time.

Table 1: Hypothetical Hydrolysis of this compound in a Liver Lysate Model

| Time (minutes) | Substrate Concentration (µM) | L-Alanine Formed (µM) | 3-Methylbenzoic Acid Formed (µM) |

| 0 | 100 | 0 | 0 |

| 15 | 75 | 25 | 25 |

| 30 | 50 | 50 | 50 |

| 60 | 25 | 75 | 75 |

| 120 | 5 | 95 | 95 |

This table presents a hypothetical data set to illustrate the expected outcome of a cellular lysate hydrolysis experiment. The data is for illustrative purposes and is not derived from actual experimental results.

Factors Influencing the Enzymatic Hydrolysis Rate of this compound

The rate at which this compound is hydrolyzed is governed by a multitude of factors, ranging from the intrinsic properties of the enzymes involved to the physicochemical conditions of the reaction environment.

Enzyme Specificity and Concentration: The primary determinants of the hydrolysis rate are the types and concentrations of enzymes present in the cellular lysate. Serine hydrolases and other proteases are key enzyme classes known to cleave ester and peptide bonds. researchgate.net The specific enzymes responsible for cleaving the O-benzoyl ester bond and the dipeptide bond of this compound would exhibit varying affinities (Km) and catalytic efficiencies (kcat) for the substrate. For example, kinetic studies on the hydrolysis of a related compound, N-benzoyl-L-serine methyl ester, by enzymes like papain have determined specific Michaelis-Menten parameters.

Substrate Structure and Concentration: The chemical structure of the dipeptide prodrug itself plays a crucial role. The nature of the amino acid residues, L-alanine and L-serine, and the presence of the 3-methylbenzoyl group influence the compound's recognition and binding by hydrolytic enzymes. researchgate.net The initial concentration of the substrate will also affect the reaction velocity, typically following Michaelis-Menten kinetics where the rate increases with substrate concentration until the enzyme becomes saturated.

pH and Temperature: Enzymatic reactions are highly sensitive to pH and temperature. Each enzyme has an optimal pH range at which its activity is maximal. Deviations from this optimum can lead to a significant decrease in the hydrolysis rate due to changes in the ionization state of amino acid residues in the enzyme's active site. Similarly, temperature affects the rate of reaction, with an optimal temperature for enzyme activity.

Presence of Inhibitors and Activators: The cellular lysate may contain endogenous inhibitors or activators that can modulate the activity of the hydrolyzing enzymes. For instance, the presence of certain metal ions can act as cofactors and accelerate the hydrolysis of peptides containing serine residues. Conversely, other molecules can act as competitive or non-competitive inhibitors, reducing the rate of bioconversion. The effect of broad-spectrum serine protease inhibitors has been demonstrated in studies of similar prodrugs. nih.gov

Table 2: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| Enzyme Type | High | Different proteases and esterases will have varying specificity and catalytic efficiency for the substrate. |

| Enzyme Concentration | High | A higher concentration of active enzyme will lead to a faster rate of hydrolysis. |

| Substrate Concentration | Moderate to High | The rate is dependent on substrate concentration up to the point of enzyme saturation (Vmax). |

| pH | High | Enzyme activity is optimal within a narrow pH range; deviations can cause denaturation and loss of activity. |

| Temperature | High | Reaction rates increase with temperature up to an optimum, beyond which the enzyme denatures. |

| Metal Ions | Moderate | Divalent cations can act as cofactors for certain peptidases, enhancing their activity. |

| Endogenous Inhibitors | Moderate to High | The presence of natural inhibitors in the lysate can significantly reduce the rate of hydrolysis. nih.gov |

This table summarizes the key factors and their general impact on the enzymatic hydrolysis of dipeptide prodrugs like this compound.

No Information Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate the requested article on its mechanistic insights and in vitro biological activity.

The executed searches for "this compound" combined with terms such as "mechanism of action," "in vitro studies," "target engagement," "cellular uptake," "receptor binding," "enzyme inhibition," and "cell-based assays" did not yield any relevant results for this specific dipeptide derivative.

The search results primarily provided information on the constituent amino acids, L-serine and L-alanine , and their general biological roles. For instance, L-serine is known to be involved in various cellular processes, including protein synthesis, nucleotide metabolism, and as a precursor for neurotransmitters. nih.govnih.govnih.gov It plays a role in the central nervous system, with its synthesis being crucial for neural development and function. nih.govnih.gov Studies on L-serine have explored its neuroprotective effects and its interaction with cellular transport systems like ASCT1 and ASCT2. nih.govnih.govnih.gov

Similarly, information was found regarding the general use of L-serine derivatives in chemical reactions, such as in Diels-Alder reactions, but these were not related to the specific compound . nih.gov

Without any dedicated research on This compound , the following sections of the requested article outline remain unaddressed:

Mechanistic Insights and in Vitro Biological Activity of L Alanyl O 3 Methylbenzoyl L Serine

Cell-Based Assays Evaluating Biological Responses to L-Alanyl-O-(3-methylbenzoyl)-L-serine

Therefore, no data tables or detailed research findings can be provided for this specific compound.

Structure Activity Relationship Sar Studies of L Alanyl O 3 Methylbenzoyl L Serine Analogs

Impact of Amino Acid Substitutions on L-Alanyl-O-(3-methylbenzoyl)-L-serine Activity and Bioconversion

The identity of the amino acid residues in a peptide is fundamental to its interaction with biological targets. Modifications at either the L-Alanine or L-Serine moiety of this compound can profoundly alter its pharmacological profile.

Research on dipeptide analogs suggests that even subtle changes at this position can lead to significant variations in biological activity. For instance, replacing L-Alanine with Glycine would reduce steric hindrance and potentially increase conformational flexibility, which could enhance or diminish binding affinity depending on the specific requirements of the binding pocket. Conversely, substitution with a bulkier amino acid like Valine or Leucine would increase lipophilicity and introduce greater steric bulk, which could be beneficial if the target has a corresponding hydrophobic pocket, but detrimental if the pocket is sterically constrained.

Table 1: Predicted Impact of L-Alanine Moiety Modifications on Relative Activity

| Substitution at L-Alanine Position | Key Feature Change | Predicted Relative Activity (%) |

|---|---|---|

| L-Alanine (Reference) | - | 100 |

| Glycine | Reduced steric bulk, increased flexibility | 75 |

| L-Valine | Increased steric bulk and lipophilicity | 110 |

| L-Leucine | Increased steric bulk and lipophilicity | 90 |

Note: The data in this table is hypothetical and intended to illustrate general SAR principles.

The L-Serine moiety is distinguished by its hydroxyl group, which can participate in hydrogen bonding, a critical interaction for molecular recognition. Furthermore, it is the site of the O-benzoyl ester linkage. Modifications to this residue can therefore impact both target binding and the stability of the prodrug linkage.

Replacing L-Serine with an amino acid lacking a hydroxyl group, such as L-Alanine, would eliminate a key hydrogen bonding donor/acceptor, likely reducing binding affinity to targets that rely on this interaction. Substituting L-Serine with L-Threonine would introduce a methyl group adjacent to the hydroxyl, creating additional steric bulk that could alter the preferred conformation and interaction with the target. Studies on antimicrobial peptides have shown that D-amino acid substitutions can enhance stability against enzymatic degradation. nih.gov A similar principle could apply here, where replacing L-Serine with D-Serine would likely decrease its susceptibility to proteases, but could also reduce its activity if the target is stereospecific.

Table 2: Predicted Impact of L-Serine Moiety Modifications on Relative Activity and Bioconversion Rate

| Substitution at L-Serine Position | Key Feature Change | Predicted Relative Activity (%) | Predicted Relative Bioconversion Rate (%) |

|---|---|---|---|

| L-Serine (Reference) | - | 100 | 100 |

| L-Threonine | Increased steric bulk near ester | 95 | 80 |

| L-Homoserine | Increased chain length | 70 | 90 |

Note: The data in this table is hypothetical and intended to illustrate general SAR principles.

Influence of Benzoyl Ring Substitutions on this compound Properties

The benzoyl group plays a crucial role, often influencing the compound's interaction with the target and its susceptibility to enzymatic cleavage. The nature and position of substituents on this aromatic ring can fine-tune the electronic and steric properties of the entire molecule.

The position of the methyl group on the benzoyl ring can significantly affect the molecule's three-dimensional shape and its ability to fit into a binding pocket. An ortho-methyl group would introduce steric hindrance near the ester linkage, potentially shielding it from enzymatic hydrolysis and altering the torsional angle between the phenyl ring and the carbonyl group. A para-methyl group, being more distant from the ester bond, would have a less pronounced steric effect on the linkage itself but could still influence binding through interactions with a distal part of the binding site. The meta position, as in the parent compound, offers a balance between these effects. The "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, highlights that the position of such groups can be critical for thermodynamic stability and reactivity, which may have parallels in enzymatic recognition and processing. nih.gov

Table 3: Predicted Relative Activity of Positional Isomers of the Methylbenzoyl Group

| Substituent Position | Predicted Relative Activity (%) |

|---|---|

| meta-methyl (Reference) | 100 |

| ortho-methyl | 60 |

Note: The data in this table is hypothetical and intended to illustrate general SAR principles.

Beyond positional changes, the electronic nature of substituents on the benzoyl ring can modulate the reactivity of the ester carbonyl. Electron-donating groups (EDGs), such as methoxy (B1213986) or additional methyl groups, increase the electron density on the carbonyl oxygen, potentially strengthening the ester bond and making it less susceptible to nucleophilic attack by esterases. Conversely, electron-withdrawing groups (EWGs), such as nitro or chloro groups, decrease electron density at the carbonyl carbon, making it more electrophilic and thus more prone to hydrolysis. nih.gov

Steric effects also play a critical role. Bulky substituents, particularly at the ortho position, can physically hinder the approach of an enzyme's active site residues, thereby slowing down bioconversion. nih.govresearchgate.net

Table 4: Predicted Relative Hydrolysis Rates Based on Benzoyl Ring Substituents

| Substituent at meta-position | Electronic Effect | Steric Effect | Predicted Relative Hydrolysis Rate (%) |

|---|---|---|---|

| -CH₃ (Reference) | Weakly Donating | Moderate | 100 |

| -H | Neutral | Minimal | 115 |

| -OCH₃ | Donating | Moderate | 85 |

| -Cl | Withdrawing | Moderate | 140 |

| -NO₂ | Strongly Withdrawing | Moderate | 180 |

Note: The data in this table is hypothetical and intended to illustrate general SAR principles.

Role of the Ester Linkage in this compound Stability and Bioconversion

The ester linkage in this compound is a key structural feature that often serves as a prodrug moiety. Prodrugs are inactive compounds that are converted into their active forms in the body through enzymatic or chemical processes. In this case, the ester bond is susceptible to hydrolysis by esterase enzymes, which are abundant in the plasma and various tissues. nih.gov

The stability of the ester linkage is a critical determinant of the compound's pharmacokinetic profile. An ideal ester prodrug should be stable enough to reach its target site but sufficiently labile to be efficiently cleaved to release the active dipeptide, L-Alanyl-L-Serine. The rate of this bioconversion is influenced by the factors discussed previously, namely the steric and electronic environment of the ester carbonyl group. nih.govnih.gov

The process of ester hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism, where an esterase enzyme catalyzes the attack of a water molecule on the carbonyl carbon of the ester. libretexts.org The presence of the dipeptide backbone can also influence the rate of hydrolysis, as the enzyme must accommodate the entire molecule in its active site. Research into the enzymatic hydrolysis of peptide esters has shown that enzymes like thermitase and porcine liver esterase can effectively cleave such bonds, although the efficiency can be affected by the peptide sequence and the use of co-solvents. nih.gov The goal of such a prodrug strategy is often to improve properties like membrane permeability or to protect the active molecule from premature degradation.

Lack of Specific Publicly Available Data on this compound Precludes Detailed Analysis

A thorough review of publicly accessible scientific literature reveals a significant gap in information specifically concerning the chemical compound this compound. As a result, a detailed analysis of its structure-activity relationship (SAR) and conformational properties, as well as the design principles for its derivatives, cannot be adequately provided at this time.

Design Principles for Optimized this compound Derivatives:Without foundational SAR data, it is not possible to delineate rational design principles for creating more potent or selective derivatives. The scientific process for optimizing a lead compound relies on understanding how structural modifications to the parent molecule affect its function. This information is currently absent from the public domain for this compound.

While general principles of dipeptide chemistry and peptide modification are well-documented, applying these concepts to a specific, uncharacterized compound without empirical data would be speculative and would not meet the standards of a scientifically accurate and authoritative article. The influence of the O-(3-methylbenzoyl) moiety on the serine residue within an L-alanyl-L-serine backbone is a novel chemical question that has not been addressed in the available literature.

Therefore, the creation of an article with detailed research findings and data tables as requested is not feasible. Further empirical research is required to elucidate the fundamental chemical and biological properties of this compound before a comprehensive analysis can be undertaken.

Analytical and Spectroscopic Characterization of L Alanyl O 3 Methylbenzoyl L Serine

Chromatographic Methods for Purity Assessment and Quantification of L-Alanyl-O-(3-methylbenzoyl)-L-serine

Chromatographic techniques are essential for separating this compound from potential impurities, which may include starting materials, byproducts, or diastereomers. These methods are also fundamental for the quantitative determination of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In a typical RP-HPLC setup, a C18 column is employed, which contains a non-polar stationary phase. The mobile phase generally consists of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ethz.ch The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the relatively non-polar 3-methylbenzoyl group, this compound is expected to be well-retained on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric benzoyl group for sensitive detection.

A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound and any impurities with varying polarities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantification, a calibration curve is constructed using standards of known concentration.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.2 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Peptides like this compound are non-volatile and require chemical derivatization prior to GC analysis to increase their volatility. nih.gov Common derivatization procedures involve silylation, which converts polar functional groups (-COOH, -NH2, -OH) into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. nih.govnist.govnist.gov

For this compound, the free N-terminus of alanine (B10760859) and the carboxylic acid of serine would be targeted for derivatization. The resulting volatile derivative can then be separated on a capillary GC column and detected by a mass spectrometer. GC-MS provides high chromatographic resolution and structural information from the mass spectrum, making it a powerful tool for identifying and quantifying trace-level impurities. The fragmentation patterns of the derivatives can confirm the presence of the core structure. nih.gov

Table 2: Hypothetical GC-MS Analysis of a Silylated this compound Derivative

| Parameter | Value/Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 280 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov For a peptide like this compound, which possesses both a free amine and a carboxylic acid group, its net charge will be dependent on the pH of the buffer solution. acs.orgnih.gov This makes CE a suitable method for purity analysis, especially for resolving charged impurities or diastereomers. mdpi.com

In a typical Capillary Zone Electrophoresis (CZE) experiment, a fused-silica capillary is filled with a buffer, and a high voltage is applied across its ends. acs.org The sample is injected at one end, and its components migrate towards the detector at different velocities depending on their charge-to-size ratio. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide both separation and mass information, enhancing its analytical power. acs.org

Table 3: Illustrative Capillary Electrophoresis Conditions

| Parameter | Value/Description |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Molecular Weight Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like peptides without causing significant fragmentation. mdpi.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net

For this compound, ESI-MS in positive ion mode would typically produce the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 4: Expected ESI-MS Ions for this compound (C₁₄H₁₈N₂O₅)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 295.1294 |

| [M+Na]⁺ | 317.1113 |

| [M+K]⁺ | 333.0853 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nips.ccspringernature.com In an MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). unito.it

The fragmentation of peptides in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. The observation of a characteristic series of fragment ions allows for the confirmation of the amino acid sequence. For this compound, fragmentation would also be expected at the ester linkage and within the 3-methylbenzoyl group.

Table 5: Predicted Key MS/MS Fragments of the [M+H]⁺ Ion of this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| b₁ | [Ala]⁺ | 72.04 |

| y₁ | [Ser-O-(3-methylbenzoyl)+H]⁺ | 224.09 |

| Neutral Loss | Loss of 3-methylbenzoic acid | 159.10 |

| Acylium Ion | [3-methylbenzoyl]⁺ | 119.05 |

The analysis of these fragment ions provides unambiguous confirmation of the connectivity of the alanine, serine, and 3-methylbenzoyl moieties, thereby verifying the complete structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the connectivity of atoms and the stereochemical relationships within the molecule can be established.

¹H-NMR and ¹³C-NMR

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift of each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) in ¹H-NMR reveal the number of adjacent protons.

For this compound, the predicted ¹H-NMR spectrum would display distinct signals for each unique proton. The aromatic protons of the 3-methylbenzoyl group are expected to appear in the downfield region (δ 7.0-8.0 ppm). chemicalbook.com The α-protons of the serine and alanine residues would resonate at characteristic positions, influenced by the adjacent amide and ester functionalities. walisongo.ac.id The methyl group of the alanine residue would appear as a doublet in the upfield region, while the methyl group on the benzoyl ring would present as a singlet.

The ¹³C-NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom. The carbonyl carbons of the ester, amide, and carboxylic acid groups are expected at the most downfield shifts (δ 165-180 ppm). compoundchem.comwisc.edu Aromatic carbons would resonate in the δ 125-140 ppm range, while the α-carbons and side-chain carbons of the amino acid residues would appear at higher field strengths. oregonstate.edu

Predicted ¹H-NMR Data for this compound Predicted chemical shifts (δ) are relative to a standard reference (e.g., TMS) and are based on typical values for similar functional groups. pdx.eduoregonstate.edu Actual values may vary depending on solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ala-CH₃ | ~1.4 | Doublet (d) | Couples with Ala-αH |

| 3-Me-Benzoyl-CH₃ | ~2.4 | Singlet (s) | No adjacent protons chemicalbook.com |

| Ala-αH | ~4.3-4.5 | Quartet (q) | Couples with Ala-CH₃ and amide N-H |

| Ser-βH₂ | ~4.5-4.7 | Multiplet (m) | Diastereotopic protons, couple with Ser-αH |

| Ser-αH | ~4.8-5.0 | Multiplet (m) | Couples with Ser-βH₂ and amide N-H walisongo.ac.id |

| Aromatic H (Benzoyl) | ~7.3-7.9 | Multiplets (m) | Four distinct aromatic protons chemicalbook.com |

| Amide N-H | ~8.0-8.5 | Doublet (d) | Couples with Ala-αH |

| Amine N-H₂ | Variable | Broad singlet | Position and appearance depend on solvent and pH |

| Carboxyl O-H | Variable | Broad singlet | Often exchanges with solvent; may not be observed |

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ala-CH₃ | ~18 |

| 3-Me-Benzoyl-CH₃ | ~21 |

| Ala-αC | ~50 |

| Ser-αC | ~55 |

| Ser-βC | ~64 |

| Aromatic CH (Benzoyl) | ~126-135 |

| Aromatic C-ipso (Benzoyl, C-CH₃) | ~138 |

| Aromatic C-ipso (Benzoyl, C-C=O) | ~130 |

| Ester C=O | ~166 |

| Amide C=O | ~172 |

| Carboxyl C=O | ~175 |

2D-NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the Ala-αH and its neighboring Ala-CH₃ protons, confirming their connectivity. Similarly, correlations would be observed between the Ser-αH and the diastereotopic Ser-βH₂ protons. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with their attached carbons (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the tables above, for instance, connecting the Ala-αH signal to the Ala-αC signal.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. The IR spectrum of this compound would be expected to show strong absorptions corresponding to the various carbonyl groups (ester, amide, carboxylic acid), N-H bonds (amine and amide), and the aromatic ring. wpmucdn.comchegg.com

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Carboxylic Acid |

| 3350-3250 | N-H stretch | Amine (N-H₂), Amide (N-H) |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1250 | C-O stretch | Ester, Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The primary chromophore in this compound is the 3-methylbenzoyl group. The peptide bonds also contribute to absorption but at shorter wavelengths. The aromatic ester is expected to exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima (in a non-polar solvent)

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~280 | π → π | 3-Methylbenzoyl group |

| ~240 | π → π | 3-Methylbenzoyl group |

| ~210 | n → π* | Amide, Ester, Carboxyl |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be derived.

For a chiral molecule like this compound, crystallization would occur in a chiral space group. For example, the parent amino acid L-serine crystallizes in the orthorhombic space group P2₁2₁2₁. ijtrd.com A successful crystallographic analysis of the title compound would provide:

Unambiguous confirmation of the chemical constitution and stereochemistry: It would verify the L-configuration of both the alanine and serine residues.

Detailed conformational information: It would reveal the preferred torsion angles of the peptide backbone and the side chains, as well as the orientation of the 3-methylbenzoyl group relative to the serine residue.

Intermolecular interactions: The analysis would elucidate the hydrogen bonding network and other non-covalent interactions that stabilize the crystal lattice.

The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis. Once obtained, the crystal would be mounted on a diffractometer, and data would be collected, typically at a low temperature to minimize thermal motion. The resulting data would be processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, ultimately leading to the final, refined molecular structure.

Computational and Theoretical Investigations of L Alanyl O 3 Methylbenzoyl L Serine

Molecular Docking Studies with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of L-Alanyl-O-(3-methylbenzoyl)-L-serine, docking studies would be pivotal in identifying potential protein targets and elucidating the binding interactions at a molecular level.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energies typically indicating a more stable complex. mdpi.com These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding of the dipeptide derivative to its target. For instance, docking this compound against a panel of enzymes, such as proteases or kinases, could suggest potential inhibitory activities.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Trypsin | 2PTN | -7.8 | Ser195, His57, Asp102 |

| Chymotrypsin | 4CHA | -8.2 | Ser195, His57, Met192 |

| Cathepsin K | 1ATK | -7.5 | Cys25, His162, Asn161 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Explore Conformational Flexibility

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound and its complex with a target biomolecule over time. frontiersin.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be employed to:

Analyze Conformational Landscape: Explore the different shapes (conformations) the molecule can adopt in solution.

Study Binding Stability: Assess the stability of the docked pose of the dipeptide in the active site of a protein.

Investigate Solvent Effects: Understand the influence of water molecules on the structure and dynamics of the compound.

By analyzing the MD trajectory, one can calculate various parameters, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation. |

| Average RMSD | 2.5 Å | Indicates the stability of the molecule's backbone. |

| Average RMSF of Benzoyl Group | 1.8 Å | Suggests moderate flexibility of this part of the molecule. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other properties of molecules based on the principles of quantum mechanics. researchgate.netsemanticscholar.org These methods provide a detailed understanding of the electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule.

Calculate Spectroscopic Properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Determine Reactivity Descriptors: Calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate results, though they are computationally more demanding than DFT. nih.govacs.org For a molecule like this compound, ab initio calculations can be used to:

Validate DFT results: Provide a higher level of theory to confirm the geometries and energies obtained from DFT.

Investigate reaction mechanisms: Study the transition states and energy barriers of potential chemical reactions involving the dipeptide derivative.

In Silico Prediction of Enzymatic Hydrolysis Sites and Mechanisms

The stability of a peptide-based molecule in a biological environment is crucial for its potential therapeutic application. In silico tools can predict the susceptibility of this compound to enzymatic hydrolysis. nih.govmdpi.com These methods often use databases of known protease cleavage sites and machine learning algorithms to predict which enzymes are likely to cleave the peptide bonds in the molecule.

For this compound, the primary site of potential enzymatic hydrolysis would be the peptide bond between the L-Alanyl and L-serine residues. In silico prediction could identify specific proteases, such as trypsin or chymotrypsin, that might cleave this bond and estimate the likelihood of such a reaction. This information is valuable for designing more stable analogs.

Pharmacophore Modeling and Virtual Screening for this compound Analogs

Pharmacophore modeling is a technique used to identify the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model for this compound could be generated based on its structure and predicted interactions with a target protein. slideshare.net This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that share the same essential features. This process can lead to the discovery of novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Trajectories and Academic Significance of L Alanyl O 3 Methylbenzoyl L Serine Studies

Development of Advanced Synthetic Strategies for L-Alanyl-O-(3-methylbenzoyl)-L-serine

The synthesis of asymmetrically modified dipeptides like this compound requires precise control over chemical reactions to ensure stereochemical integrity and high yields. Future research in this area will likely focus on moving beyond traditional methods to more sophisticated and sustainable strategies.

Chemical synthesis of such dipeptides typically involves a four-step process: protection of functional groups, activation of the carboxylic acid group, formation of the peptide bond, and subsequent deprotection. mdpi.com However, advanced strategies are being explored to enhance efficiency and environmental friendliness. Chemo-enzymatic synthesis, for instance, offers a greener alternative to purely chemical methods for di- or tripeptide production, noted for its potential for higher yields and reduced environmental impact. mdpi.com Another promising avenue is the use of synthetic peptide catalysts to mediate asymmetric transformations, which could be applied to the specific acylation of the serine hydroxyl group. nih.gov

A key challenge in synthesizing this compound is the selective O-acylation of the serine residue without affecting other reactive sites. Strategies for creating O-protected (S)-α-substituted serine analogs, potentially involving transition-metal-mediated cross-coupling reactions, could provide a robust framework for preparing the modified serine component of the dipeptide. researchgate.net The development of these advanced synthetic routes is critical for producing this compound and its derivatives in sufficient quantities for further biological and chemical studies.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support, allowing for easy purification by filtration. | High efficiency, automation potential, ease of purification. | Requires specialized equipment, potential for side reactions on the resin. |

| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is synthesized in solution, with purification at each step. | Scalability, better for shorter peptides, allows for purification of intermediates. | Time-consuming, potential for material loss during purification steps. |

| Chemo-enzymatic Synthesis | Utilizes enzymes to catalyze specific bond formations, such as the peptide bond. mdpi.com | High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Limited availability of suitable enzymes, optimization of reaction conditions can be complex. mdpi.com |

| Catalytic Asymmetric Acylation | Employs chiral catalysts, potentially peptide-based, to achieve enantioselective acylation of the serine hydroxyl group. nih.gov | High enantioselectivity, potential for novel reactivity. | Catalyst development and optimization, cost of catalysts. |

Exploration of Novel Bioconversion Pathways for this compound Prodrugs

As a prodrug, this compound would be designed to be inactive until it undergoes chemical or enzymatic transformation in the body to release an active therapeutic agent. tandfonline.com The ester linkage in the 3-methylbenzoyl group and the peptide bond are both potential sites for bioconversion.

The primary pathway for the activation of such a prodrug would likely involve hydrolysis by esterases, a ubiquitous class of enzymes in the body. researchgate.net Enzymes such as carboxylesterases, acetylcholinesterase, and cholinesterase are known to be involved in the bioconversion of ester-based prodrugs. nih.gov The specific structural features of the prodrug, including the nature of the acyl group, can influence which enzymes are involved and the rate of hydrolysis. nih.gov

Furthermore, the dipeptide structure suggests that peptidases could also play a role in its bioconversion. mdpi.com The cleavage of the alanine-serine peptide bond could occur before or after the hydrolysis of the ester bond, leading to different metabolic pathways. A significant challenge in dipeptide-based prodrugs is their susceptibility to non-specific peptidases, which can be addressed by incorporating non-natural amino acids to enhance stability. mdpi.com Future research should focus on identifying the specific enzymes responsible for the bioconversion of this compound and understanding the kinetics of these processes to enable rational design of prodrugs with controlled release profiles. tandfonline.com

| Enzyme Class | Potential Role in Bioconversion | Location in the Body | Significance for Prodrug Design |

| Carboxylesterases (CES) | Hydrolysis of the O-acyl ester bond to release 3-methylbenzoic acid and the dipeptide. researcher.life | Liver, small intestine, plasma. researcher.life | A primary mechanism for the activation of ester-based prodrugs; species and individual differences in expression can affect pharmacokinetics. nih.govresearcher.life |

| Cholinesterases | Potential hydrolysis of the ester linkage. nih.gov | Plasma, nervous tissue. | May contribute to systemic activation of the prodrug. |

| Peptidases | Cleavage of the L-Alanyl-L-serine peptide bond. mdpi.com | Gastrointestinal tract, plasma, various tissues. | Can influence the rate of drug release and the metabolic fate of the promoiety. |

| Cytochrome P450s | Although primarily oxidative, some can catalyze the bioconversion of ester prodrugs. nih.gov | Liver and other tissues. | Represents a potential non-hydrolytic activation pathway. |

Integration of this compound Research into Broader Peptide Chemistry

The study of this compound has broader implications for the field of peptide chemistry. Acylation is a common strategy to modify the properties of peptides, and research on this compound can provide valuable insights into the effects of such modifications. acs.orgacs.org

For example, the acylation of peptides with fatty acids has been shown to prolong their circulating half-life by promoting binding to human serum albumin (HSA). acs.orgacs.org The 3-methylbenzoyl group, while not a fatty acid, is a bulky, lipophilic moiety that could similarly influence the peptide's interaction with proteins and biological membranes. Understanding these interactions is crucial for the development of long-acting peptide therapeutics. acs.org